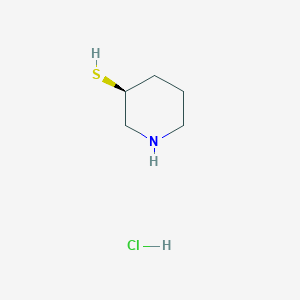

(3S)-piperidine-3-thiol hydrochloride

Description

(3S)-Piperidine-3-thiol hydrochloride is a chiral piperidine derivative featuring a thiol (-SH) group at the third carbon of the six-membered piperidine ring, with the S-configuration at the stereocenter. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Thiol groups are highly nucleophilic, enabling disulfide bond formation and metal coordination, which are critical in drug design and catalysis .

Properties

IUPAC Name |

(3S)-piperidine-3-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPVVEVNGARLMO-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-piperidine-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol precursor with a piperidine derivative. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of (3S)-piperidine-3-thiol hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3S)-piperidine-3-thiol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3S)-piperidine-3-thiol hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3S)-piperidine-3-thiol hydrochloride involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially inhibiting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

- Thiol vs. Hydroxyl : The thiol group in (3S)-piperidine-3-thiol hydrochloride is less polar than the hydroxyl group in (3S)-hydroxypiperidine hydrochloride but more nucleophilic, enabling distinct reactivity in alkylation or metal-binding applications .

- Trifluoromethyl vs. Thiol : The CF₃ group in (3S)-3-(trifluoromethyl)piperidine hydrochloride enhances lipophilicity and metabolic stability, whereas the thiol group offers redox activity (e.g., disulfide formation) .

- Ring Size : Pyrrolidine derivatives (e.g., (3S)-3-ethylpyrrolidine hydrochloride) have a five-membered ring, increasing ring strain and altering conformational flexibility compared to piperidine analogs .

2.2. Crystal Packing and Hydrogen Bonding

While direct crystal data for (3S)-piperidine-3-thiol hydrochloride is unavailable, comparisons can be drawn from related hydrochlorides:

- Hydrogen Bonding: In (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate, the chloride ion acts as a hydrogen bond acceptor, forming a tridentate network with hydroxyl and ammonium groups .

- Layered Stacking: Polar/nonpolar bilayer stacking, observed in (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride, suggests that bulky substituents (e.g., thiol, CF₃) could disrupt such patterns due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.